REACTION_CXSMILES
|
[ClH:1].[NH2:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[OH:17])[CH:6]([OH:13])[CH2:7][NH:8][C:9]([CH3:12])([CH3:11])[CH3:10].[CH3:18][O:19][C:20]1[CH:27]=[CH:26][C:23]([CH:24]=O)=[CH:22][CH:21]=1.CO>O=[Pt]=O.O>[ClH:1].[CH3:18][O:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24][NH:2][C:3]2[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=2[OH:17])[CH:6]([OH:13])[CH2:7][NH:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:22][CH:21]=1 |f:0.1,6.7|
|
Name
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3-amino-4-hydroxy-α-(tert.butylaminomethyl)-benzylalcohol hydrochloride
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Quantity
|
6.53 g
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C=C(C(CNC(C)(C)C)O)C=CC1O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
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O=[Pt]=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
During this period of time
|
Type
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CUSTOM
|
Details
|
the calculated amount of hydrogen was absorbed
|
Type
|
FILTRATION
|
Details
|
The platinum catalyst was filtered off with continued supply of argon
|
Type
|
CUSTOM
|
Details
|
The filtrate was immediately evaporated in vacuum at 40° - 50° C
|
Type
|
CUSTOM
|
Details
|
was recrystallized twice by precipitation from ethanol/ether (1:1)
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=CC=C(CNC=2C=C(C(CNC(C)(C)C)O)C=CC2O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |